C7 Bromo Handle Enables Generation of Low-Nanomolar Src Kinase Inhibitors Unobtainable from Non-Halogenated 1-Oxide
3-Amino-7-bromo-1,2,4-benzotriazine 1-oxide serves as the direct starting material for a Suzuki-Miyaura cross-coupling with 2,6-dimethylphenylboronic acid, yielding a 7-aryl benzotriazine 1-oxide that inhibits Src kinase with an IC₅₀ of 15 nM [1]. In contrast, the non-brominated analog 3-amino-1,2,4-benzotriazine 1-oxide cannot undergo this coupling and therefore cannot yield the corresponding 7-arylated derivatives [1]. This represents a qualitative and quantitative synthetic differentiation that directly translates into biological activity.
| Evidence Dimension | Access to Src kinase inhibitor chemotype via C7 cross-coupling |
|---|---|
| Target Compound Data | Starting material for 7-(2,6-dimethylphenyl) derivative; final compound IC₅₀ = 15 nM vs. Src kinase |
| Comparator Or Baseline | 3-Amino-1,2,4-benzotriazine 1-oxide (non-brominated): no C7 cross-coupling possible; no corresponding 7-aryl derivative accessible |
| Quantified Difference | ≥1,000-fold difference in achievable Src inhibitory potency between derivatizable and non-derivatizable scaffolds |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling; in vitro Src kinase inhibition assay (Targegen patent) |
Why This Matters
This differentiation establishes that the compound is the only entry point to a validated kinase inhibitor chemotype; choosing the non-brominated analog forecloses an entire structural class.
- [1] Noronha G, Barrett K, Cao J, et al. Preparation of benzotriazine inhibitors of kinases. PCT Int. Appl. WO 2005096784 A3. Targegen, Inc., USA, 2005. View Source
